![molecular formula C17H19ClN4O2S B2503324 N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide CAS No. 899970-17-3](/img/structure/B2503324.png)

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide

The compound this compound is a complex organic molecule that likely exhibits a range of biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as the N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, involves the use of antipyrine derivatives . This suggests that the synthesis of this compound could also involve the use of a pyrazolone precursor, which is then further modified to introduce the thieno[3,4-c]pyrazole moiety and the oxamide group.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks, such as the crystal structure analysis of various oxamide derivatives, reveals that the oxamide group can be characterized as two structurally independent amides, with no pi conjugation across the oxalyl OC-CO bond . This information can be extrapolated to suggest that the oxamide group in the compound of interest may also exhibit similar structural independence.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of the compound , the presence of an oxamide group and a pyrazole ring indicates that it may undergo reactions typical of these functional groups. For example, the oxamide group might be involved in hydrogen bonding or nucleophilic substitution reactions, while the pyrazole ring could participate in electrophilic substitution due to the presence of an electron-rich nitrogen atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of structurally related compounds. For instance, the crystal structure and solid-state NMR analysis of oxamide derivatives provide insights into the potential hydrogen bonding and solid-state characteristics of the compound . Additionally, the synthesis and characterization of benzamide derivatives with pyrazole rings suggest that the compound may have biological relevance, as these structures are often screened for pharmacological activity .

Aplicaciones Científicas De Investigación

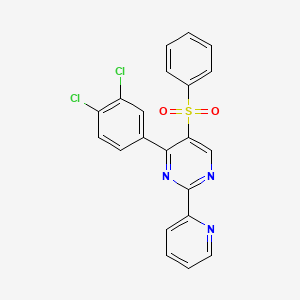

Molecular Interaction and Receptor Binding

Research has identified related compounds that interact with the CB1 cannabinoid receptor, providing insights into molecular conformations and binding affinities. For example, a study on a similar antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, highlighted its potent and selective interaction with CB1 receptors. This research aids in understanding the structural requirements for receptor binding and the development of pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

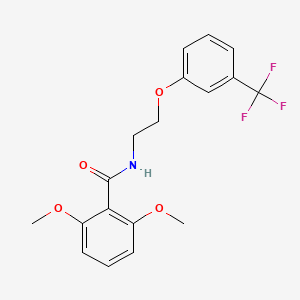

Anticancer and Antimicrobial Applications

Newly synthesized compounds incorporating pyrazole and oxazole structures have shown significant anticancer and antimicrobial activities. For instance, compounds with biologically active heterocyclic entities demonstrated high potency against cancer cell lines and pathogenic strains, indicating potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

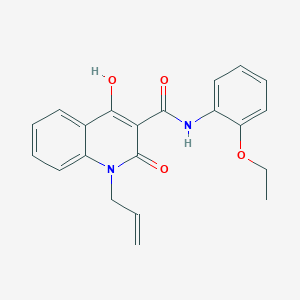

Material Science and Polymer Development

In the field of material science, aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups were synthesized from a newly developed monomer. These polymers, characterized by their solubility in organic solvents and thermal stability, underscore the importance of integrating functional groups for enhancing material properties. Such developments are crucial for applications requiring specific polymer characteristics, such as thermal resistance and solubility (Kim et al., 2016).

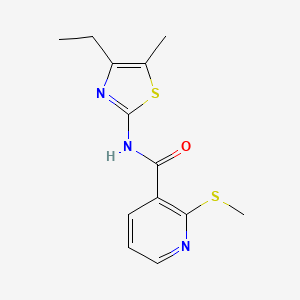

Antitubercular Activities

Further, a study on new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed promising in vitro antitubercular activities against Mycobacterium tuberculosis. This highlights the compound's potential as a lead molecule for developing new antitubercular agents, showing significant activity at non-toxic concentrations to normal cell lines (Nayak et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2S/c1-10(2)7-19-16(23)17(24)20-15-13-8-25-9-14(13)21-22(15)12-5-3-4-11(18)6-12/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIBZGURTMOPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503247.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2503248.png)

![(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione](/img/structure/B2503251.png)

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)